molecular formula C16H7Cl3N2OS B11140365 2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B11140365
M. Wt: 381.7 g/mol
InChI Key: VJOAFQRIVARXEX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-(2-thienyl)-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-(3,6-dibromo-1-benzothiophen-2-yl)-1,3,4-oxadiazole

Comparison: Compared to similar compounds, 2-(4-Chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of both chlorophenyl and dichlorobenzothiophene moieties. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The dichloro substitution on the benzothiophene ring enhances its potential for interactions with biological targets and its stability in various chemical environments.

Properties

Molecular Formula

C16H7Cl3N2OS

Molecular Weight

381.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3,6-dichloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H7Cl3N2OS/c17-9-3-1-8(2-4-9)15-20-21-16(22-15)14-13(19)11-6-5-10(18)7-12(11)23-14/h1-7H

InChI Key

VJOAFQRIVARXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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